potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
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Overview
Description
Potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is a complex organic compound that features a variety of functional groups, including azido, sulfonate, and indolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indole core through Fischer indole synthesis.
- Introduction of the sulfonate group via sulfonation reactions.
- Attachment of the azidopropylamino group through nucleophilic substitution.
- Final assembly of the compound through condensation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and azido groups.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can modify the sulfonate and azido groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study cellular processes. The azido group can be employed in click chemistry for bioconjugation applications.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The indolium moiety is known for its biological activity, and modifications of this structure could lead to new therapeutic agents.
Industry
In the industrial sector, the compound might find applications in the development of new materials, such as dyes or polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate would depend on its specific application. In a biological context, it may interact with cellular targets through its indolium and azido groups, potentially affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Indole-5-sulfonate derivatives: These compounds share the indole and sulfonate groups and may have similar biological activities.
Azido-containing compounds: Compounds with azido groups are often used in click chemistry and bioconjugation.
Indolium salts: These compounds are known for their electronic properties and are used in various applications, including as dyes.
Properties
Molecular Formula |
C35H43KN6O7S2 |
---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1 |
InChI Key |
OUOBEWSMOOZRDW-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
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